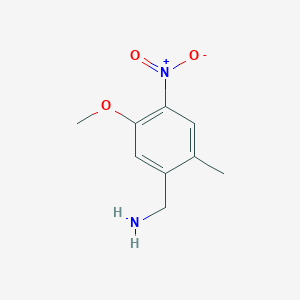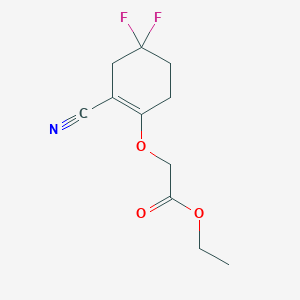
2,2-Bis(4-fluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)ethan-1-OL typically involves the reaction of 4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-fluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 4-fluorobenzaldehyde under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2,2-Bis(4-fluorophenyl)ethanone.
Reduction: 2,2-Bis(4-fluorophenyl)ethane.
Substitution: 2,2-Bis(4-fluorophenyl)ethyl chloride.
Applications De Recherche Scientifique
2,2-Bis(4-fluorophenyl)ethan-1-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its fluorine atoms can enhance its binding affinity to target proteins, increasing its potency and efficacy .
Comparaison Avec Des Composés Similaires
2,2-Bis(4-fluorophenyl)ethan-1-OL can be compared with other similar compounds, such as:
2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)ethan-1-ol: The presence of a chlorine atom instead of fluorine can lead to differences in chemical properties and applications.
2-(4-fluorophenyl)ethan-1-amine:
The uniqueness of this compound lies in its specific combination of fluorine atoms and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C14H12F2O |
|---|---|
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
2,2-bis(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
Clé InChI |
XODVYWKWNRYBRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)


![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)




![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

